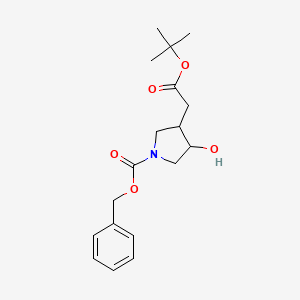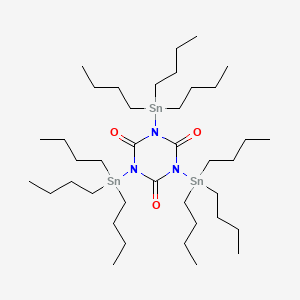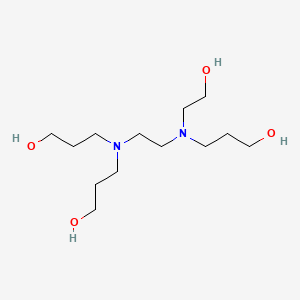
2-(Benzylideneamino)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzylideneamino)aniline is an organic compound that belongs to the class of imines It is characterized by the presence of a benzylidene group attached to an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(Benzylideneamino)aniline can be synthesized through the condensation reaction between aniline and benzaldehydeThe reaction mixture is then stirred at room temperature or slightly elevated temperatures until the formation of the imine is complete .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized by using catalysts to increase the reaction rate and yield. For example, green catalysts such as Kinnow peel powder have been explored for their efficiency in promoting the Schiff base reaction . Additionally, the use of heterogeneous catalysts like palladium-metalated PCN-222 has been reported to facilitate the aerobic photo-oxidative cross-condensation of anilines with benzylic amines .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzylideneamino)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzylidene derivatives.
Reduction: Reduction of the imine group can yield secondary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
Oxidation: Benzylidene derivatives.
Reduction: Secondary amines.
Substitution: Halogenated or nitro-substituted aniline derivatives.
Applications De Recherche Scientifique
2-(Benzylideneamino)aniline has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Benzylideneamino)aniline involves its interaction with various molecular targets and pathways. The imine group can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent adducts. This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules .
Comparaison Avec Des Composés Similaires
2-(Benzylideneamino)aniline can be compared with other similar compounds such as:
N-Benzylideneaniline: Similar structure but lacks the ortho-substitution on the aniline ring.
2-Benzyl N-substituted anilines: These compounds have additional substituents on the aniline ring, which can influence their reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
717-57-7 |
|---|---|
Formule moléculaire |
C13H12N2 |
Poids moléculaire |
196.25 g/mol |
Nom IUPAC |
2-(benzylideneamino)aniline |
InChI |
InChI=1S/C13H12N2/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-10H,14H2 |
Clé InChI |
CSRSTILEXCMIAW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=NC2=CC=CC=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![5-Chloro-7-(trifluoromethyl)[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B14744698.png)





